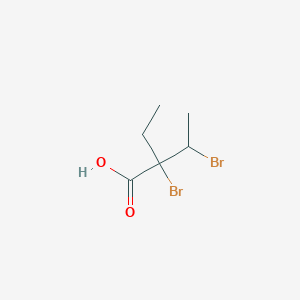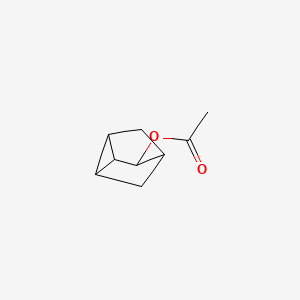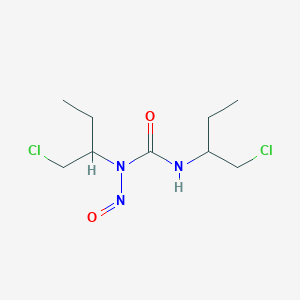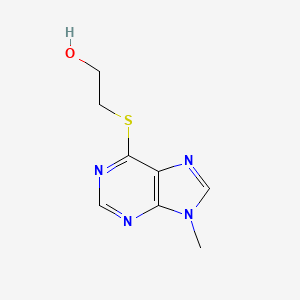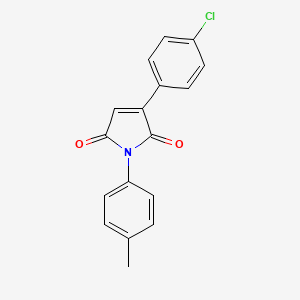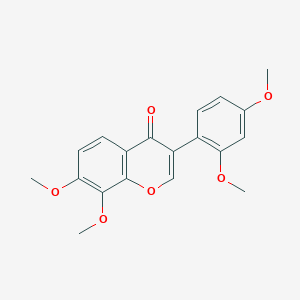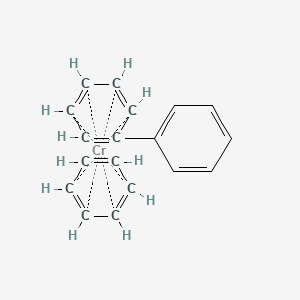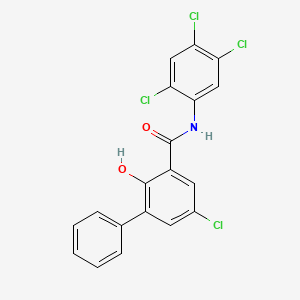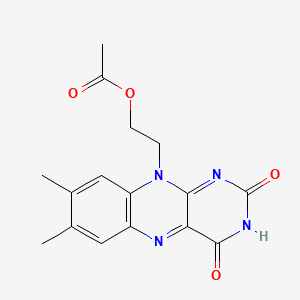
3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylprop-2-yn-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-1-propyn-1-amine: Similar in structure but lacks the dimethylamino group.
4-Chlorophenylacetylene: Contains the chlorophenyl group but lacks the amine functionality.
N,N-Dimethyl-3-phenylprop-2-yn-1-amine: Similar structure but without the chlorine atom on the phenyl ring.
Uniqueness
3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
13807-33-5 |
|---|---|
Fórmula molecular |
C11H12ClN |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H12ClN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,9H2,1-2H3 |
Clave InChI |
UXGKFWZWLKAQSJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC#CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


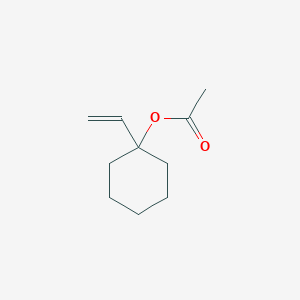
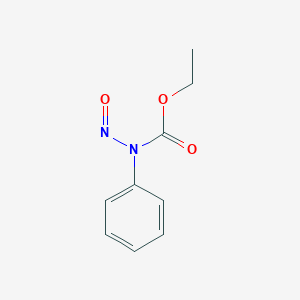
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
